molecular formula C10H17NO2 B11911313 8-Azaspiro[4.5]decane-8-carboxylic acid CAS No. 685501-34-2

8-Azaspiro[4.5]decane-8-carboxylic acid

Cat. No.: B11911313
CAS No.: 685501-34-2
M. Wt: 183.25 g/mol
InChI Key: OZGHNMVYGQTDTR-UHFFFAOYSA-N
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Description

8-Azaspiro[4.5]decane-8-carboxylic acid is a bicyclic compound featuring a spirocyclic scaffold where a nitrogen atom bridges a cyclohexane and a pyrrolidine-like ring. This structure imparts conformational rigidity, making it valuable in medicinal chemistry for designing enzyme inhibitors and receptor modulators. Its synthesis typically involves stereoselective nitro-Mannich/lactamization cascades or reductive amination protocols .

Properties

CAS No.

685501-34-2

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

8-azaspiro[4.5]decane-8-carboxylic acid

InChI

InChI=1S/C10H17NO2/c12-9(13)11-7-5-10(6-8-11)3-1-2-4-10/h1-8H2,(H,12,13)

InChI Key

OZGHNMVYGQTDTR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCN(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Azaspiro[4.5]decane-8-carboxylic acid typically involves the reaction of 1,1-pentamethylene oxalic acid with urea. This reaction is straightforward and cost-effective, making it suitable for industrial production . Another method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials .

Industrial Production Methods: The industrial production of this compound leverages the simplicity and efficiency of the synthetic routes mentioned above. The reaction conditions are optimized to ensure high yield and purity, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 8-Azaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Chemical Synthesis

Versatile Building Block
The compound serves as a versatile intermediate in organic synthesis. Its spirocyclic structure allows for the introduction of specific functional groups into larger molecular frameworks, facilitating the design of complex molecules with desired biological activities or physical properties. Researchers have utilized 8-azaspiro[4.5]decane-8-carboxylic acid to create novel compounds that exhibit enhanced stability and improved efficacy in various applications .

Pharmaceutical Development
In pharmaceutical chemistry, this compound has been employed in the synthesis of bioactive molecules. For instance, derivatives of this compound have been investigated for their potential as myelostimulators, which can aid in the regeneration of blood cells following myelosuppressive treatments like chemotherapy . The ability to modify its structure allows chemists to tailor compounds for specific therapeutic targets.

Agrochemical Applications

Pesticides and Herbicides
The compound's structural features make it suitable for the development of agrochemicals. By modifying the carboxylic acid group, researchers can synthesize derivatives that function as effective pesticides or herbicides. These compounds can exhibit selective toxicity towards pests while minimizing harm to non-target organisms, thus enhancing agricultural productivity .

Analytical Chemistry

Chromatographic Techniques
In analytical chemistry, this compound and its derivatives have been analyzed using high-performance liquid chromatography (HPLC). The compound can be separated using specific mobile phases, which is crucial for purity assessment and quality control in pharmaceutical formulations . This application underscores its importance not only as a synthetic intermediate but also as a subject of analytical scrutiny.

Mechanism of Action

The mechanism of action of 8-Azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

Amino and Dioxa Derivatives
  • 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (CAS 54621-18-0): Structure: Incorporates a 1,4-dioxane ring and an unprotected amino group. Applications: Serves as a precursor for spiro-diketopiperazine (DKP) synthesis targeting MDM2-p53 interaction inhibitors. The dioxane ring improves solubility, while the amino group enables reductive amination for introducing hydrophobic substituents (e.g., benzyl groups) . Molecular Weight: 201.22 g/mol .
  • 8-[(tert-Butoxycarbonyl)amino]-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (CAS 886362-27-2): Structure: Features a Boc-protected amine, enhancing stability during solid-phase peptide synthesis. Applications: Used in multi-step syntheses where temporary amine protection is critical. The Boc group is cleaved under acidic conditions without disrupting the spirocyclic core .
Aromatic and Heterocyclic Substituents
  • Applications: Explored in CNS drug discovery due to enhanced blood-brain barrier permeability compared to non-aromatic analogs .
  • 7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic Acid: Structure: Contains two ketone groups and a butanoic acid chain. Applications: Rigorous regulatory compliance (USP/EMA) makes it a reference standard for analytical method validation. The dioxo groups increase acidity (pKa ~3.1), facilitating ion-pair chromatography .

Ester and Carbamate Derivatives

tert-Butyl Esters
  • 3-Oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylic acid tert-butyl ester :
    • Structure : Esterification of the carboxylic acid enhances lipophilicity (LogP +1.2 vs. -0.8 for the acid).
    • Applications : Intermediate in API synthesis; the tert-butyl group is removed via hydrolysis in late-stage functionalization .
Benzyloxycarbonyl (Cbz) Derivatives
  • 2-((Benzyloxy)carbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid (CAS 1420979-92-5): Structure: Cbz-protected amine with a carboxylic acid. Applications: Used in peptide mimetics; the Cbz group is cleaved via hydrogenolysis, preserving the spirocyclic core .

Key Research Findings

  • Stereoselectivity : Nitro-Mannich/lactamization cascades yield enantiomerically pure spirocyclic derivatives (e.g., 1g in ), critical for chiral drug development .
  • Biological Activity : Hydrophobic substituents (e.g., benzyl in ) enhance binding to MDM2, with IC50 values <100 nM in p53 inhibition assays .
  • Synthetic Flexibility : Tert-butyl esters () and Cbz derivatives () demonstrate modularity in late-stage functionalization for diverse therapeutic targets.

Biological Activity

8-Azaspiro[4.5]decane-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which may confer various biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic framework that integrates nitrogen and carbon atoms, contributing to its potential interactions with biological targets. The presence of a carboxylic acid group enhances its solubility and reactivity, making it suitable for various chemical modifications.

Mechanisms of Biological Activity

This compound has been investigated for its interactions with several biomolecular targets:

  • Receptor Binding : Research indicates that derivatives of this compound can act as ligands for sigma receptors, particularly σ1 and σ2 receptors, which are implicated in neuroprotective and antipsychotic effects. For instance, a related compound demonstrated high affinity (K(i) = 5.4 ± 0.4 nM) for σ1 receptors and selectivity for σ2 receptors .
  • Antiviral Activity : The compound is structurally related to known antiviral agents. Studies have shown that derivatives exhibit significant inhibition against enzymes such as S-adenosylhomocysteine hydrolase, which is crucial in viral replication processes .
  • Antibacterial Properties : Some derivatives have been shown to inhibit bacterial topoisomerases, which are essential for DNA replication in bacteria. This suggests potential use as antibacterial agents against resistant strains .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Sigma Receptor BindingHigh affinity for σ1 receptors; potential neuroprotective effects
AntiviralInhibition of S-adenosylhomocysteine hydrolase
AntibacterialInhibition of bacterial topoisomerases
MyelostimulationAccelerated regeneration of lymphocytes in myelodepressive models

Case Study: Antiviral Activity

In a detailed study, 1-(6-Amino-purin-9-yl)-2,3,4-trihydroxy-8-azaspiro[4.5]decane-8-carboxylic acid benzyl ester was shown to possess strong antiviral activity against HIV by inhibiting reverse transcriptase, demonstrating the compound's potential in antiviral drug development .

Case Study: Neuroprotective Effects

Another study explored the neuroprotective properties of a derivative acting on sigma receptors. The results indicated that the compound could mitigate neurodegeneration in animal models, suggesting applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Q & A

Q. What safety protocols are critical for handling 8-azaspiro[4.5]decane derivatives in lab settings?

  • Methodological Answer : Use chemical safety goggles, nitrile gloves, and flame-retardant lab coats. Ensure fume hoods are operational for powder handling. For spills, vacuum with HEPA filters and dispose via hazardous waste protocols .

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